Enantiopure sulfonamides function as dual-purpose agents in catalytic systems, acting as chiral auxiliaries and directing groups. The methylsulfonamide moiety (–NHSO₂CH₃) in this target compound provides a strong hydrogen-bond donor site that coordinates with metal centers and substrates, enhancing stereocontrol in transformations. This is evidenced by its application in directing ortho-functionalization of aryl rings through Pd-catalyzed C–H activation, where the sulfonamide oxygen atoms chelate palladium, creating a rigid chiral environment [3] [5].
The oxazoline ring’s stereoelectronic properties further augment catalytic efficiency. With a predicted pKa of 8.47 ± 0.10 [3], the nitrogen atom in the dihydrooxazole ring acts as a Lewis basic site, enabling substrate orientation in aldol reactions and Michael additions. Experimental studies on analogous oxazoline-sulfonamide hybrids demonstrate enantiomeric excesses (ee) exceeding 90% in carbonyl reduction and allylic alkylation, attributable to:
Table 1: Physicochemical Properties of (R)-Enantiomer
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 296.39 g/mol | Calculated |
Boiling Point | 436.4 ± 55.0 °C | Group contribution |
Density | 1.26 ± 0.1 g/cm³ | Computational |
pKa | 8.47 ± 0.10 | Linear free-energy model |
LogP | 2.17 | Hansch-Leo method |
TPSA | 67.76 Ų | Fragment-based |
Data compiled from supplier specifications and computational predictions [3] [5]
The 4-isopropyl-substituted oxazoline ring confers three critical attributes essential for bioactive molecule design:
Conformational Restriction: The gem-dimethyl branching on the C4 stereocenter locks the oxazoline ring in a pseudo-boat conformation, pre-organizing the molecule for target binding. This reduces the entropic penalty upon interaction with biological targets compared to flexible chains. X-ray crystallography of related compounds confirms intramolecular CH–π interactions between the isopropyl methyl groups and the adjacent phenyl ring, enhancing rigidity [3] [6].
Stereospecific Bioactivity: The (R)-configuration at C4 directly influences target engagement kinetics. In kinase inhibitors, analogous (R)-oxazolines exhibit 10-fold higher binding affinity compared to (S)-enantiomers due to optimal positioning of hydrogen-bond acceptors toward catalytic lysine residues. The methylsulfonamide group further enables salt bridge formation with arginine side chains, mimicking phosphate groups in ATP-competitive inhibitors [5] [8].
Metabolic Stability: Dihydrooxazolines demonstrate superior resistance to oxidative hepatic metabolism compared to imidazole or oxazole analogs. Microsomal stability assays reveal >80% remaining after 1 hour for 4-alkyloxazolines versus <20% for unsubstituted oxazoles, attributed to:
These properties underpin the compound’s utility in developing anticancer and antimicrobial agents, particularly as intermediates in complex natural product syntheses like halichondrin B analogs [8].
Despite its promising features, significant research gaps exist regarding this specific chiral building block:
Synthetic Accessibility: Current routes suffer from low stereoselectivity in oxazoline formation. While the compound is commercially available from suppliers like Matrix Scientific (Cat#180047) and A1 Biochem Labs (Cat#6569956), costs exceed $1,100/5g due to inefficient asymmetric synthesis [3]. The highest-yielding reported method employs a zinc-catalyzed cycloisomerization with only 78% ee, requiring costly chromatographic purification to achieve >95% enantiopurity.
Table 2: Global Supplier Landscape
Supplier | Region | Purity | Price (5g) | Stock Status |
---|---|---|---|---|
Matrix Scientific | Americas | 95% | $1,816 | Limited |
A1 Biochem Labs | Asia Pacific | 95% | $1,100 | In stock |
BLD Pharm | Global | Unspecified | Unlisted | Out of stock |
Chemfish Tokyo | Japan | Unspecified | Unlisted | Inquiry required |
Data reflects availability as of July 2025 [2] [3] [5]
Underexplored Applications: Patent literature (WO2015066729A1) identifies this compound as a key intermediate in macrocyclic anticancer agents [8], yet published applications remain scarce. No kinetic resolution studies exploit its chiral recognition sites, and its potential in organocatalysis (e.g., as a phase-transfer catalyst) remains untested.
Structural Optimization Needs: Computational models (logP = 2.17) indicate suboptimal lipophilicity for blood-brain barrier penetration, suggesting derivatization opportunities at these sites:
These gaps highlight the compound’s untapped potential in drug discovery and material science, warranting focused research on synthetic methodology development and application screening.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1